

The Discovery and Synthesis of Ask1-IN-2: A Technical Guide

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Compound of Interest		
Compound Name:	Ask1-IN-2	
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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **Ask1-IN-2**, a potent and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). This document details the underlying signaling pathways, experimental methodologies, and key data associated with this compound.

Introduction to ASK1 and Its Role in Disease

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[2][3] Upon activation, ASK1 initiates a downstream signaling cascade by phosphorylating and activating MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[2][3][4] This signaling pathway plays a crucial role in cellular responses such as apoptosis, inflammation, and fibrosis.[5] Dysregulation of the ASK1 signaling pathway has been implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions such as ulcerative colitis.[1][3] Consequently, the development of small molecule inhibitors targeting ASK1 is a promising therapeutic strategy.

The ASK1 Signaling Pathway

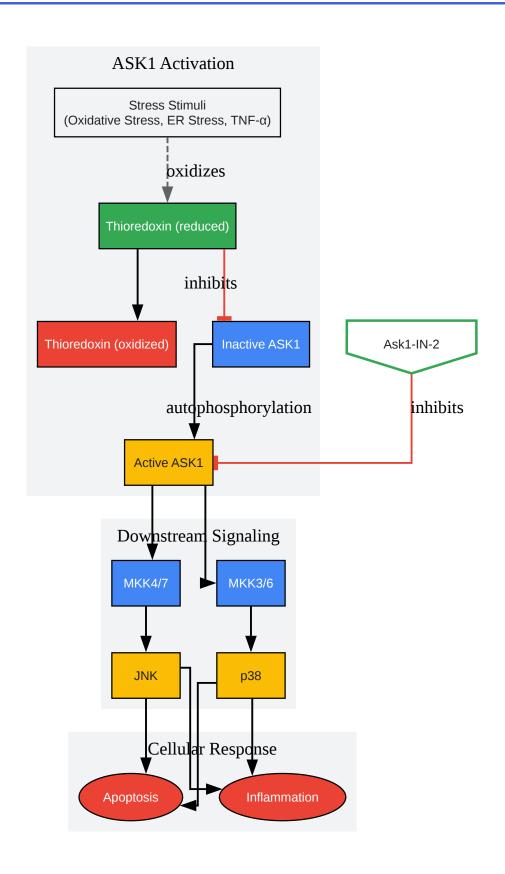


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The activation of ASK1 is tightly regulated. Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with inhibitory proteins like thioredoxin (Trx).[2][6] In the presence of oxidative stress, Trx is oxidized and dissociates from ASK1, leading to ASK1 autophosphorylation and activation.[3] Activated ASK1 then propagates the signal downstream, leading to the activation of JNK and p38 pathways, which ultimately results in the cellular responses of apoptosis and inflammation.[7]





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Caption: The ASK1 signaling pathway, illustrating activation by stress, downstream targets, and points of inhibition.

Discovery of Ask1-IN-2

Ask1-IN-2, also referred to as compound 19 in the primary literature, was discovered through a structure-based drug design and optimization effort.[3][8] The development of **Ask1-IN-2** started from a hit compound with an indole-2-carboxamide scaffold, which was subsequently optimized to enhance its potency and pharmacokinetic properties.[3][8] This optimization led to the identification of **Ask1-IN-2** as a highly potent inhibitor of ASK1.

Synthesis of Ask1-IN-2

The following is a general procedure for the synthesis of 1H-indole-2-carboxamide derivatives, as described in the discovery of **Ask1-IN-2**.

Procedure A: Intermediates 4a-c (1.00 equiv) are dissolved in DMF (10 mL), followed by the addition of intermediate 7 (1.00 equiv) and K2CO3 (1.10 equiv). The reaction mixture is stirred at room temperature for 2 hours.[2]

Note: This is a generalized procedure. For a detailed, step-by-step synthesis of **Ask1-IN-2**, please refer to the supplementary information of the primary publication.

Biological Activity and Data Presentation

Ask1-IN-2 has demonstrated potent and selective inhibition of ASK1 in biochemical and cell-based assays.

Table 1: In Vitro Potency of Ask1-IN-2

Compound	Target	Assay Type	IC50 (nM)	Reference
Ask1-IN-2	ASK1	Kinase Inhibition	32.8	[9][10]
Ask1-IN-2	AP1 Luciferase	Cell-based	>95% inhibition at 10 μM	[9]



Table 2: In Vivo Efficacy of Ask1-IN-2 in a DSS-Induced

Ulcerative Colitis Mouse Model

Treatment Group	Dosage	Change in Body Weight	Disease Activity Index (DAI)	Colon Length	Reference
Vehicle	-	Significant Loss	High	Shortened	[9]
Ask1-IN-2	25 mg/kg, p.o. daily	Significant Recovery (+11.2%)	Decreased by ~2 units	Significantly Prevented Shortening	[9]

Table 3: Pharmacokinetic Properties of Ask1-IN-2 in Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)	Reference
Clearance (CL)	1.38 L/h/kg	-	[9]
Half-life (T1/2)	1.45 h	2.31 h	[9]
AUClast	-	4517 h*ng/mL	[9]
Oral Bioavailability (F)	-	62.2%	[9]

Experimental Protocols ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the in vitro potency of inhibitors against ASK1 using a luminescent kinase assay.

Materials:

- ASK1 Kinase Enzyme System
- ADP-Glo™ Kinase Assay Kit
- Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT[1]



- Substrate (e.g., Myelin Basic Protein)
- ATP
- Test compounds (e.g., Ask1-IN-2) dissolved in DMSO
- 384-well plates

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add 1 μl of the test compound dilution or DMSO (vehicle control).
- Add 2 μl of ASK1 enzyme solution.
- Add 2 μl of a substrate/ATP mixture to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

AP-1 Luciferase Reporter Assay in HEK293 Cells

This cell-based assay is used to assess the inhibitory activity of compounds on the ASK1 signaling pathway.



Materials:

- HEK293 cells stably expressing an AP-1 luciferase reporter construct.
- Cell culture medium and supplements.
- Test compounds (e.g., Ask1-IN-2) dissolved in DMSO.
- Stimulant to activate the ASK1 pathway (e.g., TNF-α or H₂O₂).
- Luciferase assay reagent (e.g., ONE-Glo™).
- White, opaque 96-well or 384-well plates.

Procedure:

- Seed the AP-1 luciferase HEK293 cells in a white-walled multi-well plate and culture overnight.
- Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).
- Stimulate the cells with an appropriate agonist to activate the ASK1 pathway.
- Incubate for a further period to allow for luciferase gene expression.
- Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.
- Determine the inhibitory effect of the compound on the luciferase signal.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This in vivo model is used to evaluate the efficacy of therapeutic agents for ulcerative colitis.



Materials:

- C57BL/6 mice.
- Dextran sulfate sodium (DSS) (e.g., 2.5% w/v in drinking water).
- Test compound formulation (e.g., Ask1-IN-2 in a suitable vehicle for oral administration).
- Standard diet and housing conditions.

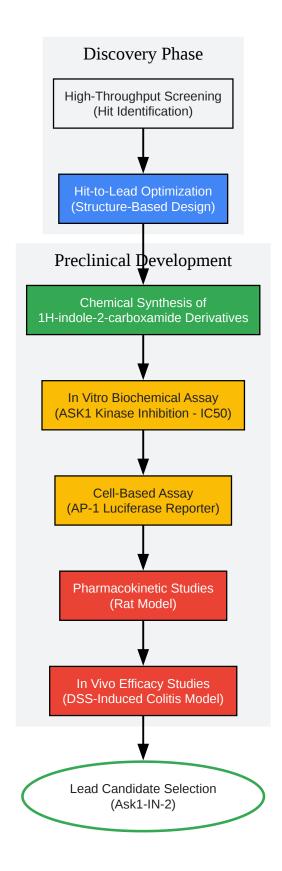
Procedure:

- Acclimatize the mice for at least one week.
- Induce colitis by administering DSS in the drinking water for a defined period (e.g., 7 days).
 [11][12]
- Administer the test compound or vehicle to the respective groups of mice daily via the desired route (e.g., oral gavage).[9]
- Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
- At the end of the study, euthanize the mice and collect the colons.
- Measure the colon length as an indicator of inflammation.
- Process the colon tissue for histological analysis and measurement of inflammatory cytokine levels.

Experimental Workflow

The discovery and characterization of **Ask1-IN-2** followed a systematic workflow from initial screening to in vivo validation.





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Caption: A streamlined workflow for the discovery and preclinical evaluation of Ask1-IN-2.



Conclusion

Ask1-IN-2 is a potent and orally bioavailable inhibitor of ASK1 that has demonstrated significant therapeutic potential in a preclinical model of ulcerative colitis. Its discovery through a rational, structure-based design approach highlights the importance of this strategy in modern drug development. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor discovery and inflammatory disease therapeutics. Further investigation into the therapeutic applications of **Ask1-IN-2** in other ASK1-mediated diseases is warranted.

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